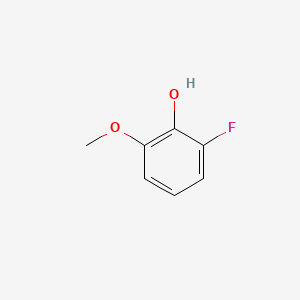

2-Fluoro-6-methoxyphenol

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

2-fluoro-6-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FO2/c1-10-6-4-2-3-5(8)7(6)9/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZNHPLVFLRSVHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20372019 | |

| Record name | 2-Fluoro-6-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20372019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73943-41-6 | |

| Record name | 2-Fluoro-6-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20372019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-6-methoxyphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Preparative Routes for 2 Fluoro 6 Methoxyphenol and Analogues

Classical Organic Synthesis Approaches

The synthesis of 2-fluoro-6-methoxyphenol and its analogues can be achieved through several established organic chemistry pathways. These methods often involve multi-step sequences to introduce the desired functional groups onto the aromatic ring with the required regioselectivity.

Condensation Reactions with Substituted Benzaldehydes and Amines

Condensation reactions, particularly the Mannich reaction, represent a versatile strategy for the synthesis of analogues of this compound. growingscience.comajol.infonih.gov The Mannich reaction is a three-component condensation involving an aldehyde (like formaldehyde), a primary or secondary amine, and a compound with an active hydrogen. nih.govlscollege.ac.inorganic-chemistry.org This reaction leads to the formation of β-amino-carbonyl compounds, known as Mannich bases, which are valuable intermediates in the synthesis of various nitrogen-containing molecules. ajol.infonih.gov

For instance, a derivative, 4-(1-(2-(4-Chlorophenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)-2-fluoro-6-methoxyphenol, has been synthesized via a multi-step process that likely involves a condensation step. growingscience.com The general principle of the Mannich reaction involves the initial formation of an iminium ion from the amine and formaldehyde, which then acts as an electrophile. lscollege.ac.in This electrophile reacts with a nucleophile, such as a phenol (B47542), at a position activated by the hydroxyl group.

Another related approach is the synthesis of Schiff bases, which are formed by the condensation of a primary amine with a carbonyl compound. researchgate.netresearchgate.netacs.orgtsijournals.com These Schiff bases, or azomethines, can be intermediates in the synthesis of more complex molecules. tsijournals.com The synthesis of Schiff bases derived from substituted benzaldehydes and aminophenols has been reported, with the formation of the characteristic imine (C=N) bond confirmed by spectroscopic methods. researchgate.netresearchgate.net These reactions are often carried out under reflux conditions and can be facilitated by green chemistry approaches such as microwave irradiation without the use of solvents or catalysts. ijacskros.com

The following table provides examples of Schiff bases synthesized from substituted benzaldehydes and aminophenols.

| Reactants | Product | Reference |

| 2-aminophenol (B121084) and substituted benzaldehydes | Substituted 2-aminophenol Schiff bases | researchgate.net |

| 3-aminophenol (B1664112) and substituted benzaldehydes | Substituted 3-aminophenol Schiff bases | researchgate.net |

| Substituted aldehydes and amine derivatives | Novel Schiff bases | acs.org |

| Nicotinohydrazide and aryl/heterocyclic aldehydes | N'-(substituted-benzylidene)nicotinohydrazides | ijacskros.com |

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key method for the synthesis of fluorinated aromatic compounds, including this compound and its derivatives. core.ac.ukresearchgate.netharvard.eduacs.org This reaction involves the substitution of a leaving group on an aromatic ring by a nucleophile. researchgate.net For SNAr to occur efficiently, the aromatic ring must be activated by electron-withdrawing groups. core.ac.ukharvard.edu Fluorine itself, being highly electronegative, can activate the ring for nucleophilic attack. core.ac.uk

The SNAr mechanism typically proceeds through a two-step addition-elimination process, forming a resonance-stabilized intermediate known as a Meisenheimer complex. core.ac.uk However, concerted SNAr reactions, which occur in a single transition state, have also been developed, allowing for the use of more electron-rich substrates. acs.org

In the context of synthesizing analogues of this compound, an SNAr reaction could involve the displacement of a fluoride (B91410) ion from a poly-fluorinated precursor by a methoxide (B1231860) or other nucleophiles. For example, the synthesis of 4-[18F]fluoro-2-methoxyphenol has been achieved via nucleophilic aromatic substitution by [18F]fluoride. umich.edu Similarly, the synthesis of 2-(2-methoxyphenyl)-2-methylpropionitrile from 2-fluoroanisole (B128887) proceeds via an SNAr reaction with the anion of a secondary nitrile. orgsyn.org The reaction between 4-fluorobenzaldehyde (B137897) and 4-methoxyphenol (B1676288) in the presence of potassium carbonate is another example of SNAr to form 4-aryloxybenzaldehydes. walisongo.ac.idresearchgate.net

Recent advancements have focused on developing milder and more efficient SNAr conditions. researchgate.net Strategies include the use of cost-effective reagents like potassium fluoride (KF) in combination with phase-transfer catalysts, and the in-situ generation of anhydrous tetraalkylammonium fluoride to enable reactions at room temperature. researchgate.net Organic superbases have also been shown to catalyze concerted SNAr reactions of aryl fluorides with a broad range of nucleophiles and excellent functional group tolerance. acs.org

Demethylation Strategies of Methoxy (B1213986) Precursors

Demethylation is a crucial transformation for the synthesis of phenolic compounds from their corresponding methoxy precursors. rsc.org This is particularly relevant for the synthesis of this compound if a dimethoxy-fluoro-benzene precursor is more readily available. Selective monodemethylation is often a challenge, as the reaction can proceed to remove multiple methyl groups. rsc.org

Several reagents and methods have been developed for the demethylation of aryl methyl ethers. These can be broadly categorized as follows:

Thiol-based reagents: Ethanethiol in the presence of a base like sodium hydroxide (B78521) can be used, but this method can lead to further demethylation of the desired guaiacol-type product. rsc.org

Lewis acids: Aluminum chloride (AlCl₃) in the presence of a soft nucleophile like dimethyl sulfide (B99878) can selectively demethylate methoxy groups. rsc.org

Boron-based reagents: The Piers–Rubinsztajn reaction, utilizing tris(pentafluorophenyl)borane (B72294) (BCF), allows for the selective demethylation of anisole (B1667542) derivatives. rsc.org

Oxidative demethylation: Reagents like 2-iodoxybenzoic acid (IBX) can be used for the oxidative demethylation of guaiacol (B22219) and its derivatives. rsc.org

Bromination-induced demethylation: In some cases, bromination of dimethoxy-substituted compounds can lead to selective O-demethylation. researchgate.net

The choice of demethylation agent and reaction conditions is critical to achieve the desired selectivity and avoid unwanted side reactions.

| Demethylation Reagent/Method | Substrate Type | Key Features | Reference |

| Thioethoxide | 1,2-dimethoxybenzene | Can lead to over-demethylation. | rsc.org |

| AlCl₃ / Dimethyl sulfide | Guaiacol derivatives | Can be selective under controlled conditions. | rsc.org |

| Tris(pentafluorophenyl)borane (BCF) | Anisole derivatives | Selective demethylation with yields of 85-95%. | rsc.org |

| 2-Iodoxybenzoic acid (IBX) | Guaiacol and derivatives | Oxidative demethylation via an ortho-quinone intermediate. | rsc.org |

| Bromine | (3,4-Dimethoxyphenyl)(2,3,4-trimethoxyphenyl)methanone | Selective O-demethylation occurs during bromination. | researchgate.net |

Bio-based Synthesis Pathways from Lignin (B12514952) Derivatives

Lignin, a complex aromatic biopolymer, is a promising renewable feedstock for the production of valuable phenolic compounds. researchgate.netnih.govmdpi.comnih.gov The depolymerization of lignin can yield a variety of aromatic monomers, including guaiacol, which is a structural component of this compound. nih.govmdpi.com

Several methods are being explored for lignin depolymerization:

Thermal methods: Pyrolysis and hydrothermal liquefaction can break down lignin into a mixture of phenolic compounds, including guaiacol. mdpi.comspringerprofessional.de

Oxidative methods: Oxidative degradation is a promising approach for lignin valorization, potentially yielding functionalized phenols. researchgate.net

Catalytic methods: Lewis acids have been shown to catalyze the depolymerization of lignin to produce guaiacol. nih.gov Reductive fractionation of woody biomass is another promising approach to obtain alkylmethoxyphenols. nih.gov

Once obtained, these lignin-derived platform chemicals can be further modified to synthesize target molecules like this compound. For example, guaiacol has been used as a starting material for the synthesis of other value-added chemicals. rsc.org The conversion of lignin-derived alkylmethoxyphenols to phenol has been demonstrated through a combination of demethoxylation and transalkylation. nih.gov While direct synthesis of this compound from lignin is not explicitly detailed, the production of its core structural motifs from this bio-based source highlights a potential sustainable synthetic route.

Catalyst-Free and Green Chemistry Approaches

In recent years, there has been a significant shift towards developing more environmentally friendly and sustainable synthetic methods, often referred to as green chemistry. encyclopedia.pubijnc.iracs.org These approaches aim to reduce waste, minimize energy consumption, and use less hazardous substances. ijnc.iracs.org

For the synthesis of compounds like this compound and its analogues, several green chemistry strategies can be employed:

Catalyst-free reactions: Some reactions can be performed without the need for a catalyst, which simplifies the purification process and reduces costs. For example, the synthesis of 1,2-disubstituted benzimidazoles has been achieved in aqueous media using oxygen as the oxidant, eliminating the need for a metal catalyst. growingscience.com The Friedel–Crafts reaction of phenols with isatins has also been demonstrated in water without a catalyst. wiley.com

Solvent-free reactions: Conducting reactions without a solvent, or in a more environmentally benign solvent like water, is a key principle of green chemistry. encyclopedia.pub Microwave-assisted synthesis under solvent-free conditions has been used for the preparation of Schiff bases. ijacskros.com

Use of renewable resources: As discussed in the previous section, utilizing biomass-derived feedstocks like lignin is a cornerstone of green chemistry. nih.gov

These green approaches offer a more sustainable alternative to traditional synthetic methods, reducing the environmental impact of chemical production. ijnc.ir

Enzymatic Synthesis and Biocatalytic Transformations

Enzymes are highly specific and efficient catalysts that can be used for a variety of chemical transformations under mild conditions. uq.edu.au The use of enzymes in organic synthesis, or biocatalysis, is a rapidly growing field that aligns with the principles of green chemistry. nih.govuq.edu.au

For the synthesis and modification of phenolic compounds like this compound, several enzymatic approaches are relevant:

Oxidative demethylation: Cytochrome P450 enzymes, such as CYP199A4, have been engineered to perform selective oxidative demethylation of substituted benzene (B151609) derivatives. uq.edu.au For instance, a mutant of this enzyme was able to selectively demethylate 3,4-dimethoxybenzaldehyde. uq.edu.au

Methyltransfer: Veratrol-O-demethylase is an enzyme that can regioselectively demethylate methoxy groups on aromatic rings via a methyl transfer mechanism in the absence of oxygen. nih.govacs.org This enzyme has shown activity on substrates with two methoxy groups, such as 2,6-dimethoxyphenol. nih.gov

Laccase-mediated reactions: Laccases are enzymes that can be used for the oxidation of phenols. researchgate.net They have been employed in the depolymerization of lignin and could potentially be used for transformations of fluorinated phenols. researchgate.net

The high selectivity of enzymes can be advantageous in complex syntheses, potentially reducing the need for protecting groups and leading to cleaner reactions with higher yields of the desired product. uq.edu.aunih.gov

| Enzyme/Biocatalyst | Reaction Type | Substrate Example | Key Feature | Reference |

| CYP199A4 (mutant) | Oxidative demethylation | 3,4-dimethoxybenzaldehyde | Regioselective oxidation under mild conditions | uq.edu.au |

| Veratrol-O-demethylase | Methyltransfer | 2,6-dimethoxyphenol | Oxygen-free regioselective demethylation | nih.govacs.org |

| Laccase | Oxidation | Phenols, Lignin | Can increase the oxidation of phenols | researchgate.net |

Regioselective Synthesis and Isomer Control

The synthesis of specifically substituted phenols such as this compound requires precise control over the position of incoming functional groups on the aromatic ring, a concept known as regioselectivity. The inherent electronic properties of the methoxy (-OCH₃) and hydroxyl (-OH) groups on the precursor, 2-methoxyphenol (guaiacol), typically direct electrophilic substitution to the positions para and ortho to the activating hydroxyl group. Achieving fluorination specifically at the C6 position, which is ortho to the hydroxyl group but meta to the methoxy group, presents a significant challenge.

Modern synthetic methods are increasingly focused on overcoming the innate regiochemical preferences of aromatic compounds. For phenols and anilines, which are electron-rich, electrophilic halogenation often yields a mixture of ortho and para isomers, with the para product usually predominating. nsf.gov Strategies to achieve high ortho-selectivity often involve multi-step processes or harsh conditions. nsf.gov However, catalyst-controlled approaches are being developed to steer reactions towards the less-favored ortho isomer. nsf.gov

In the context of fluorination, direct C-H fluorination of guaiacol derivatives has been explored. However, for 2-substituted anisoles, significant ortho fluorination is often not observed, which is attributed to a greater positive charge density gain at the para position of the arene cation radical and potential steric hindrance. nih.gov This highlights the difficulty in controlling isomer formation.

One established strategy for the regioselective synthesis of halophenols involves the use of zirconocene (B1252598) complexes of substituted benzynes. dtic.mil This method allows for excellent control of regiochemistry and utilizes readily available starting materials. dtic.mil For instance, a method for synthesizing 2-bromo-6-methoxyphenol (B1278816) has been reported, demonstrating a viable route to specific 2-halo-6-methoxyphenol isomers. dtic.mil Another approach involves the palladium-catalyzed fluorination of aryl triflates and bromides. The development of specialized biaryl monophosphine ligands has enabled high regioselectivity, even for substrates that are otherwise prone to forming mixtures of isomers. acs.orgmit.edu

The synthesis of this compound can also be approached from precursors that already contain the fluorine atom in the desired position. For example, synthetic routes starting from 3-fluoroanisole (B32098) are commercially referenced. chemicalbook.com This strategy bypasses the challenge of controlling regioselectivity during the fluorination of a phenol ring.

Synthesis of Metal Complexes and Schiff Bases Derived from this compound Analogues

Analogues of this compound are valuable precursors for synthesizing Schiff bases, which are compounds containing an azomethine (-C=N-) group. These are typically formed through the condensation reaction of a primary amine with an aldehyde or ketone. nih.govscripps.edu These Schiff bases can then act as ligands to coordinate with metal ions, forming stable metal complexes.

The synthesis of Schiff bases from fluorinated and methoxylated salicylaldehydes (hydroxybenzaldehydes) is a common strategy. For example, new Schiff bases containing a fluoroaniline (B8554772) moiety have been synthesized and characterized using various spectroscopic techniques. scripps.eduscience.gov A typical synthesis involves the condensation of a substituted salicylaldehyde (B1680747) with a substituted aniline.

A specific example is the synthesis of (E)-2-[(3-Amino-pyridin-4-ylimino)-methyl]-6-fluoro-phenol (F2), an analogue differing by the absence of the methoxy group. It was prepared by the condensation of 5-fluoro-2-hydroxy-benzaldehyde with 3,4-diaminopyridine (B372788) in methanol (B129727) at room temperature, resulting in an 82% yield. mit.edu Similarly, Schiff bases have been prepared from o-vanillin (2-hydroxy-3-methoxybenzaldehyde), an isomer of the aldehyde derived from this compound. researchgate.net The reaction between 4,4'-diaminodiphenyl ether and two equivalents of o-vanillin in methanol yields a di-imine Schiff base in 97% yield. researchgate.net

These Schiff base ligands, often featuring phenolic oxygen and imine nitrogen atoms, are excellent chelating agents for a variety of transition metals. The synthesis of metal complexes typically involves reacting the Schiff base ligand with a metal salt in a suitable solvent. molport.commyskinrecipes.com For example, a Schiff base ligand, 2-fluoro-N'-[(E)-2-hydroxyphenyl)methylene]benzohydrazide, was used to synthesize a series of transition metal complexes with a general formula [ML₂(NO₃)]NO₃·nH₂O, where M can be Zn, Cu, Co, Ni, or Mn. molport.com The synthesis of the copper(II) complex involved reacting the ligand with Cu(NO₃)₂·3H₂O, which resulted in a green precipitate. molport.com

The resulting metal complexes exhibit diverse coordination geometries. For example, Mn(II), Co(II), Ni(II), Cu(II), and Zn(II) complexes of the Schiff base 2-(6-methoxybenzothiazol-2-ylimino)methyl)-4-nitrophenol were found to have a 4-coordinate tetrahedral or square planar geometry. myskinrecipes.com In another study, naphthalimide Schiff base ligands derived from 2-aminoethyl-imino-methyl-6-methoxyphenol formed a distorted six-coordinated octahedral complex with Ni(II). acs.org

Below are tables detailing the synthesis of representative Schiff bases and their metal complexes.

Table 1: Synthesis of Representative Schiff Base Analogues

| Starting Aldehyde | Starting Amine | Product | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| 5-fluoro-2-hydroxy-benzaldehyde | 3,4-diaminopyridine | (E)-2-[(3-Amino-pyridin-4-ylimino)-methyl]-6-fluoro-phenol | Methanol | 82% | mit.edu |

Table 2: Synthesis of Representative Metal Complexes from Schiff Base Ligands

| Schiff Base Ligand (L) | Metal Salt | Product Complex | Yield | Reference |

|---|---|---|---|---|

| 2-fluoro-N'-[(E)-2-hydroxyphenyl)methylene]benzohydrazide | Cu(NO₃)₂·3H₂O | [CuL₂(NO₃)]NO₃ | 69% | molport.com |

| 2-(6-methoxybenzothiazol-2-ylimino)methyl)-4-nitrophenol | Mn(NO₃)₂·4H₂O | [MnL(NO₃)]·0.5H₂O | - | myskinrecipes.com |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For 2-Fluoro-6-methoxyphenol, both proton and carbon-13 NMR spectra offer definitive proof of its structure.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound provides precise information about the electronic environment of the protons. In a typical spectrum, the aromatic protons appear as a multiplet in the range of δ 6.61-7.11 ppm. The methoxy (B1213986) group (-OCH₃) protons are observed as a sharp singlet at approximately δ 3.76 ppm. The phenolic proton (-OH) gives rise to a singlet, whose chemical shift can vary depending on the solvent and concentration, but has been observed around δ 5.88 ppm.

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | 6.61-7.11 | m |

| -OCH₃ | 3.76 | s |

| -OH | 5.88 | s |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing insight into the carbon skeleton. The carbon atoms in this compound exhibit distinct chemical shifts. The carbon attached to the fluorine atom (C-F) shows a characteristic doublet due to C-F coupling, with a large coupling constant. The carbon atoms of the aromatic ring appear in the region of approximately δ 108-152 ppm. Specifically, the carbon bearing the methoxy group is found around δ 143.44-152.19 ppm, while the carbon attached to the hydroxyl group is in a similar region. The methoxy carbon itself gives a signal at about δ 56.1 ppm.

| Carbon Type | Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C-F | ~150.30-152.19 (d, JC-F) |

| Aromatic C-O | ~143.44-152.19 |

| Aromatic C-H | ~108.0-124.89 |

| -OCH₃ | 56.1 |

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, probes the vibrational modes of the molecule, offering valuable information about the functional groups present.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound displays characteristic absorption bands that confirm its structure. A broad band is typically observed in the region of 3300-3500 cm⁻¹ corresponding to the O-H stretching vibration of the phenolic group. The C-H stretching vibrations of the aromatic ring and the methoxy group are seen around 2850-3100 cm⁻¹. The C=C stretching vibrations of the aromatic ring appear in the 1450-1600 cm⁻¹ region. The C-O stretching vibrations for the ether and phenol (B47542) functionalities are found between 1000 and 1300 cm⁻¹. The C-F stretch is typically observed in the 1100-1200 cm⁻¹ range.

| Vibrational Mode | Frequency (cm⁻¹) |

|---|---|

| O-H Stretch (Phenol) | ~3300-3500 (broad) |

| Aromatic C-H Stretch | ~3000-3100 |

| Aliphatic C-H Stretch (-OCH₃) | ~2850-2950 |

| Aromatic C=C Stretch | ~1450-1600 |

| C-O Stretch (Ether/Phenol) | ~1000-1300 |

| C-F Stretch | ~1100-1200 |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. While specific, detailed Raman data for this compound is not extensively reported in the readily available literature, one can anticipate characteristic bands. Aromatic ring vibrations, particularly the ring breathing mode, would be expected to give a strong signal. The C-H and C-F stretching vibrations would also be Raman active.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy investigates the electronic transitions within a molecule. For this compound, the spectrum is characterized by absorption bands in the ultraviolet region, which arise from π→π* transitions within the benzene (B151609) ring. The presence of the hydroxyl and methoxy substituents can cause a bathochromic (red) shift of these absorption maxima compared to unsubstituted benzene. The exact position of the absorption maxima (λmax) can be influenced by the solvent used. For similar phenolic compounds, these transitions are typically observed in the range of 270-290 nm.

| Transition Type | Approximate λmax (nm) |

|---|---|

| π→π* | ~270-290 |

Mass Spectrometry (MS), including GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method used to separate, identify, and quantify components within a sample. etamu.edu In the analysis of this compound, GC separates the compound from any impurities based on its boiling point and polarity before it enters the mass spectrometer. etamu.edu The mass spectrometer then ionizes the molecules, typically through electron ionization, causing them to fragment. etamu.edu The resulting mass spectrum displays the abundance of ions at each mass-to-charge (m/z) ratio, creating a unique fragmentation pattern that acts as a molecular fingerprint. etamu.edu

For this compound (molar mass: 142.13 g/mol ), the molecular ion peak [M]⁺ would be observed at approximately m/z 142. thermofisher.comuni.lu The fragmentation pattern is influenced by the compound's structure, including the fluoro, methoxy, and hydroxyl functional groups. Common fragmentation pathways for aromatic compounds include the loss of small, stable molecules or radicals. The presence of a fluorine atom can lead to characteristic losses of F (19 Da) or HF (20 Da). whitman.edu

Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can be calculated for different adducts of this compound to aid in its identification in complex mixtures. uni.lu

Table 1: Predicted Collision Cross Section (CCS) Data for this compound Adducts uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 143.05029 | 125.5 |

| [M+Na]⁺ | 165.03223 | 138.2 |

| [M+NH₄]⁺ | 160.07683 | 133.7 |

| [M+K]⁺ | 181.00617 | 132.3 |

| [M-H]⁻ | 141.03573 | 126.0 |

| [M+Na-2H]⁻ | 163.01768 | 132.1 |

| [M]⁺ | 142.04246 | 127.3 |

Single Crystal X-Ray Diffraction (SC-XRD) for Solid-State Structure Determination

The planarity of the molecule and the dihedral angles between different parts of the structure are critical parameters obtained from SC-XRD. In related molecules, the methoxy-substituted phenol ring is often planar, and the crystal packing is stabilized by various intermolecular interactions, including C–H···O and C–H···F hydrogen bonds. acs.org

Table 2: Expected Crystallographic Parameters for this compound (based on analogous structures)

| Parameter | Expected Value/System | Reference |

|---|---|---|

| Crystal System | Monoclinic or Orthorhombic | researchgate.net |

| Key Interactions | Intramolecular O-H···F or intermolecular hydrogen bonding | acs.org |

Thermogravimetric Analysis (TGA) and Thermal Stability

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. etamu.edu This analysis provides valuable information about the thermal stability and decomposition profile of a material. etamu.edu

For this compound, a TGA curve would show the temperature at which the compound begins to decompose. The analysis of metal complexes derived from ligands similar to this compound indicates that these compounds can exhibit significant thermal stability. researchgate.netresearchgate.net For example, some related complexes are stable up to 100°C, after which they undergo multi-step decomposition. researchgate.net The decomposition often begins with the loss of any coordinated water molecules, followed by the breakdown of the organic ligand itself. researchgate.net The final decomposition product in the case of some metal complexes is the metal oxide. researchgate.net

The boiling point of this compound is reported as 130-131 °C at 36 mmHg, and it has a flash point of 103 °C, indicating it is a combustible liquid. sigmaaldrich.comsigmaaldrich.com A TGA analysis would show a significant mass loss corresponding to the boiling and subsequent decomposition of the compound at elevated temperatures.

Table 3: Thermal Properties of this compound and Related Compounds

| Property | Value | Compound | Reference |

|---|---|---|---|

| Boiling Point | 130-131 °C / 36 mmHg | This compound | sigmaaldrich.comsigmaaldrich.com |

| Flash Point | 103 °C (closed cup) | This compound | sigmaaldrich.comsigmaaldrich.com |

Electron Paramagnetic Resonance (EPR) Measurements

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals or transition metal ions. researchgate.net It is particularly useful for studying the electronic structure of paramagnetic materials. researchgate.net

While this compound itself is not a radical, EPR studies become relevant when investigating its derivatives or reaction intermediates. For example, metal complexes of ligands structurally similar to this compound have been characterized using EPR. researchgate.net These studies help to determine the oxidation state and coordination environment of the central metal ion. researchgate.net

Furthermore, phenolic compounds can be oxidized to form semiquinone radical intermediates. Although direct EPR measurements on this compound were not found, it is plausible that under specific oxidative conditions, it could form a paramagnetic species detectable by EPR. For instance, the oxidation of a related imine-phenol compound at 150°C in air was shown to produce semiquinone radical intermediates that were detected by EPR.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 4-fluoroaniline |

| 6-methoxysalicylaldehyde |

| Oxidovanadium(IV) |

| 1,10-phenanthroline |

| (E)-2-methoxy-6-(((3-(trifluoromethyl)phenyl)imino)methyl)phenol |

| (E)-1-(((2-fluorophenyl)imino)methyl)naphthalen-2-ol |

| 2-((E)-(6-fluorobenzo[d]thiazol-2-ylimino)methyl)-6-methoxyphenol |

| 5′-halogenated resiniferatoxin (B1680534) |

| 2-[(4-Chlorophenyl)aminomethyl]-6-methoxyphenol |

| 2-(1H-Benzoimidazol-2-yl)-6-ethoxyphenol |

| N,N?-ethylenebis(o-hydroxybenzylamine) |

| 2,3-dimethyl-N-[(E)-2,4,5-trimethoxy benzylidene] aniline |

| 2,3-Dimethyl-N-[2-(hydroxy) benzylidene] aniline |

| 2-Methoxyphenol |

| Selectfluor® |

| N-(2-fluoro-3-methoxy |

| 2-methoxyphenol |

| o-nitrophenol |

| m-nitrophenol |

| Butylatedhydroxytoluene |

| 4-methoxyphenol (B1676288) |

| 3-chloronitrobenzene |

| 2,2,6,6-tetramethylpiperidine |

| 2-methoxyphenol |

| 2-thiophenecarboxylidene-3-chloro-4-fluoroaniline |

| 2-thiophenecarboxylidene-4-fluoroaniline |

| Levofloxacin |

| 4‐aminoantipyrine |

| 5-bromosalicylaldehyde |

| 2-amino-5-nitrothiazole |

| 4-dimethylaminobenzaldehyde |

| 2-amino-3-hydroxypyridine |

| calcium oxalate |

| 2,3-dimethyl-N-[(E)-2,4,5-trimethoxy benzylidene] aniline |

| 2,3-Dimethyl-N-[2-(hydroxy) benzylidene] aniline |

| 2-((4-methylphenylamino)methyl)phenol |

| bis[2-bromo-4-chloro-6-[(3-nitro-phenylimino) methyl]phenol]copper(II) |

| 2-Fluoro-5-methoxyphenol |

| 2-Fluoro-6-(methoxymethoxy)-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl)ethynyl)triisopropylsilane |

| 2-(2-fluoro-6-methoxyphenyl)-6-methoxyphenol |

| 3-(2-Fluoro-6-methoxyphenoxy)azetidine |

Computational Chemistry and Quantum Mechanical Investigations

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra

TD-DFT is the method of choice for calculating the electronic excitation energies of molecules, which correspond to the absorption of light in the ultraviolet-visible (UV-Vis) range. nih.gov A TD-DFT analysis of 2-Fluoro-6-methoxyphenol would predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. This theoretical spectrum could then be compared with experimental data to validate the computational method. nih.gov Such a specific TD-DFT study and its resulting spectral data for this compound are not documented in the searched scientific papers.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO relates to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical stability and reactivity. A small gap suggests higher reactivity. While this is a standard computational output, the specific HOMO-LUMO energies and the energy gap for this compound have not been reported in the reviewed literature.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound Note: This table is illustrative. The data is not available in the searched literature and is shown here to represent the output of a typical FMO analysis.

| Parameter | Method/Basis Set | Energy (eV) |

|---|---|---|

| EHOMO | B3LYP/6-311++G(d,p) | Data not available |

| ELUMO | B3LYP/6-311++G(d,p) | Data not available |

Natural Bond Orbital (NBO) Analysis and Hyperconjugation Interactions

NBO analysis provides a detailed picture of the bonding and electron delocalization within a molecule. It translates the complex, delocalized molecular orbitals into localized Lewis-like structures (bonds and lone pairs). A key output of NBO analysis is the quantification of hyperconjugative interactions, which are stabilizing effects arising from the overlap of a filled (donor) orbital with a nearby empty (acceptor) orbital. These interactions are evaluated using second-order perturbation theory, with the stabilization energy (E(2)) indicating the strength of the delocalization. A specific NBO analysis for this compound, which would detail these stabilizing intramolecular interactions, could not be found in the searched sources.

Molecular Electrostatic Potential (MEP) Mapping and Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive behavior of a molecule. It plots the electrostatic potential onto the electron density surface, revealing regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). For this compound, an MEP map would identify the likely sites for electrophilic attack (e.g., near the oxygen atoms) and nucleophilic attack. This provides a powerful, intuitive guide to its chemical reactivity. Despite its utility, an MEP analysis for this specific compound is not available in the reviewed literature.

Thermodynamic Property Predictions and Tautomeric Stability

Computational methods can predict key thermodynamic properties, such as enthalpy, entropy, and Gibbs free energy, as a function of temperature. researchgate.net These calculations are valuable for understanding the stability of a compound and its behavior in chemical reactions. Furthermore, for molecules like phenols, the possibility of tautomerism (e.g., enol-keto tautomerism) can be investigated. researchgate.net By calculating the relative energies of the different tautomers, their equilibrium populations and relative stability can be determined. A computational study on this compound would clarify its preferred tautomeric form and thermodynamic profile, but this information is not available in the examined sources.

Conformational Analysis and Potential Energy Surfaces

Molecules with rotatable bonds, such as the methoxy (B1213986) and hydroxyl groups in this compound, can exist in multiple conformations. Conformational analysis involves mapping the potential energy surface (PES) by systematically rotating these bonds to find the lowest-energy conformers (stable structures) and the energy barriers between them. This analysis is crucial for understanding the molecule's flexibility and the preferred spatial arrangement of its functional groups, which can be influenced by intramolecular hydrogen bonding. While computational studies have been performed on the conformational behavior of derivatives of this compound nih.govresearchgate.net, a detailed PES and conformational analysis of the parent compound itself is not documented in the reviewed literature.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Molecular Docking Studies and Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor or enzyme. For this compound, while specific docking studies are not widely published, its structural features suggest several potential interactions with protein targets. The molecule's functional groups—hydroxyl (-OH), methoxy (-OCH₃), and fluoro (-F)—are key to its binding capabilities.

The fluorine atom, in particular, can participate in a variety of non-covalent interactions that are crucial in medicinal chemistry. cambridgemedchemconsulting.com These can include polar interactions with hydrogen bond donors like backbone amides (NH groups), polarized Cα-H groups, and polar amino acid side chains. cambridgemedchemconsulting.com Additionally, fluorine can form orthogonal multipolar interactions with backbone carbonyl groups and the amide side chains of asparagine and glutamine. cambridgemedchemconsulting.com

Research into fluorinated phenyltriazolyl-thiogalactosides binding to galectin-3 provides valuable insights into the nuanced role of fluorine. nih.gov This study demonstrated that while an ortho-fluoro substituent can have a favorable interaction energy, its contribution might be less significant than that of a meta-fluorine, and that dispersion and desolvation effects often play a more substantial role than simple geometric or electrostatic considerations. nih.gov The calculations showed that the interaction energy of an ortho-fluorine with an asparagine residue was only -2 kJ mol⁻¹, significantly less than the -4 to -10 kJ mol⁻¹ observed for other fluorine positions. nih.gov This underscores that the specific placement of the fluorine atom is critical for optimizing binding affinity. nih.gov

In a study on related Schiff bases, the derivative 2-{[(4-fluorophenethyl)imino]methyl}-6-methoxyphenol exhibited high antifungal activity against Candida albicans, suggesting it interacts effectively with biological targets within the fungus. scispace.com Such findings support the potential for the core this compound structure to serve as a scaffold for developing biologically active agents.

Table 1: Potential Ligand-Protein Interactions for this compound

| Functional Group | Potential Interaction Type | Interacting Protein Residue/Group |

| Hydroxyl (-OH) | Hydrogen Bond Donor/Acceptor | Asp, Glu, Ser, Thr, His, Backbone C=O |

| Methoxy (-OCH₃) | Hydrogen Bond Acceptor | Arg, Lys, Asn, Gln, Ser, Thr, Backbone N-H |

| Fluoro (-F) | Polar Interactions, Multipolar Interactions, Hydrophobic Interactions | Backbone N-H, Backbone C=O, Asn, Gln, Arg, Lipophilic Pockets |

Non-Linear Optical (NLO) Property Predictions

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property crucial for applications in optoelectronics, including frequency conversion and optical switching. ru.nl Organic molecules featuring electron-donating (D) and electron-accepting (A) groups connected through a π-conjugated system (D-π-A or "push-pull" systems) often display significant NLO properties. ru.nl The structure of this compound, with its electron-donating hydroxyl and methoxy groups and the electronegative fluoro group on a phenyl ring, fits this design principle.

Computational quantum mechanical methods, especially Density Functional Theory (DFT), are widely used to predict the NLO properties of molecules. researchgate.netnih.gov Key parameters calculated include the linear polarizability (⟨α⟩) and the first-order hyperpolarizability (β), which quantify the NLO response. nih.gov

Table 2: Predicted NLO Properties for the Structurally Related Compound 2-Fluoro-6-methoxybenzonitrile (B1332107)

| Parameter | Calculated Value (esu) | Computational Method |

| First Hyperpolarizability (β₀) | 1.8 x 10⁻³⁰ | DFT/B3LYP/6-31G(d,p) |

Data from a study on 2-fluoro-6-methoxybenzonitrile, used as a predictive example. researchgate.net

Chemical Reactivity and Mechanistic Pathways

Mechanisms of Key Chemical Reactions Involving 2-Fluoro-6-methoxyphenol

The reactivity of this compound is governed by the interplay of its three functional groups on the benzene (B151609) ring: the hydroxyl (-OH), methoxy (B1213986) (-OCH3), and fluoro (-F) groups. These substituents influence the electron density of the aromatic ring and direct the course of various chemical reactions.

Electrophilic Aromatic Substitution:

In electrophilic aromatic substitution (EAS) reactions, an electrophile attacks the electron-rich benzene ring. The hydroxyl and methoxy groups are strong activating groups and ortho-, para-directors due to their ability to donate electron density to the ring through resonance. The fluorine atom, while highly electronegative and electron-withdrawing through induction, can also donate electron density via resonance, making it an ortho-, para-director, albeit a deactivating one.

The general mechanism for EAS proceeds in two steps:

Attack of the electrophile (E+) by the π-electrons of the aromatic ring to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

Deprotonation of the arenium ion by a weak base to restore the aromaticity of the ring.

For this compound, the directing effects of the -OH and -OCH3 groups are dominant. Electrophilic attack is expected to occur at the positions ortho and para to these activating groups. The most likely positions for substitution are C4 (para to -OH and ortho to -OCH3) and C5 (ortho to -OH and meta to -F and -OCH3). Steric hindrance from the existing substituents may also influence the regioselectivity of the reaction.

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of a halogen (e.g., Br, Cl) to the aromatic ring, typically using a Lewis acid catalyst.

Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.com

Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid. masterorganicchemistry.com

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively, using an alkyl or acyl halide and a Lewis acid catalyst. wikipedia.orgstudy.com

Nucleophilic Aromatic Substitution:

While less common for electron-rich aromatic rings, nucleophilic aromatic substitution (SNAr) can occur if the ring is sufficiently activated by strong electron-withdrawing groups. The fluorine atom in this compound is a good leaving group for SNAr reactions, especially when there are other electron-withdrawing groups present to stabilize the intermediate Meisenheimer complex.

Functional Group Transformations and Derivatization

The hydroxyl and methoxy groups of this compound are amenable to various functional group transformations, allowing for the synthesis of a wide range of derivatives.

Reactions of the Hydroxyl Group:

O-Alkylation (Williamson Ether Synthesis): The hydroxyl group can be deprotonated with a base to form a phenoxide ion, which can then act as a nucleophile in an SN2 reaction with an alkyl halide to form an ether. masterorganicchemistry.combyjus.comwikipedia.orgchemeurope.comtaylorandfrancis.com This is a widely used method for the preparation of both symmetrical and asymmetrical ethers. chemeurope.com The reaction is typically conducted at temperatures between 50 and 100 °C and can take 1 to 8 hours. wikipedia.orgchemeurope.com

O-Acylation (Esterification): The hydroxyl group can react with acyl chlorides or acid anhydrides in the presence of a base to form esters. This is a common derivatization technique used to protect the hydroxyl group or to modify the properties of the molecule.

Derivatization for Analysis:

Chemical derivatization is often employed to enhance the volatility and thermal stability of phenolic compounds for analysis by gas chromatography-mass spectrometry (GC-MS). Common derivatizing agents for hydroxyl groups include silylating agents (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA) and acylating agents (e.g., pentafluoropropionic anhydride).

An example of the practical application of this compound in synthesis is its use in the preparation of 5′-halogenated resiniferatoxin (B1680534) analogs.

| Functional Group | Reaction Type | Reagents | Product |

|---|---|---|---|

| -OH | O-Alkylation | 1. Base (e.g., NaH) 2. Alkyl halide (R-X) | -OR (Ether) |

| -OH | O-Acylation | Acyl chloride (RCOCl) or Acid anhydride (B1165640) ((RCO)2O) / Base | -OCOR (Ester) |

| Aromatic Ring | Nitration | HNO3, H2SO4 | Nitro-substituted derivative |

| Aromatic Ring | Halogenation | X2 (X=Cl, Br), Lewis Acid | Halo-substituted derivative |

Role of Fluorine in Reaction Selectivity and Reactivity

The fluorine atom at the C2 position exerts a significant influence on the chemical reactivity and selectivity of this compound through a combination of inductive and resonance effects.

Inductive Effect: Fluorine is the most electronegative element, and it exerts a strong electron-withdrawing inductive effect (-I effect). This effect decreases the electron density of the aromatic ring, making it less susceptible to electrophilic attack compared to its non-fluorinated analog, guaiacol (B22219) (2-methoxyphenol).

Resonance Effect: The fluorine atom possesses lone pairs of electrons that can be donated to the aromatic ring through resonance (+R effect). This effect partially counteracts the inductive effect and is responsible for the ortho-, para-directing nature of fluorine in electrophilic aromatic substitution reactions.

The interplay of these opposing effects results in fluorine being a deactivating, yet ortho-, para-directing substituent. The presence of fluorine can also influence the acidity of the phenolic proton, making it more acidic than in the non-fluorinated counterpart.

In nucleophilic aromatic substitution reactions, the strong electron-withdrawing nature of fluorine stabilizes the negatively charged intermediate (Meisenheimer complex) and makes the fluorine atom a good leaving group.

Hydrogen Bonding and Intermolecular Interactions

The hydroxyl group of this compound can act as both a hydrogen bond donor and acceptor, leading to various intra- and intermolecular interactions.

Intramolecular Hydrogen Bonding:

An intramolecular hydrogen bond can potentially form between the hydrogen of the hydroxyl group and the oxygen of the adjacent methoxy group, or the fluorine atom. Theoretical and spectroscopic studies on related compounds like 2-halophenols and 2-methoxyphenol provide insights into these interactions. For 2-fluorophenol, studies suggest that there is very little evidence of intramolecular hydrogen bonding. nrochemistry.com In contrast, 2-methoxyphenol (guaiacol) is known to form an intramolecular hydrogen bond between the hydroxyl and methoxy groups. youtube.com The presence of the fluorine atom in this compound may influence the strength and geometry of any potential intramolecular hydrogen bonds.

Intermolecular Hydrogen Bonding:

In the condensed phase, this compound molecules can form intermolecular hydrogen bonds with each other, leading to the formation of dimers and larger aggregates. The hydroxyl group can also form hydrogen bonds with solvent molecules, particularly in protic solvents. These intermolecular interactions significantly influence the physical properties of the compound, such as its boiling point and solubility.

| Interaction Type | Donor | Acceptor | Significance |

|---|---|---|---|

| Intramolecular | -OH | -OCH3 or -F | Influences conformation and reactivity |

| Intermolecular | -OH | -OH, -OCH3, or -F of another molecule | Affects physical properties (e.g., boiling point) |

| Solvent Interaction | -OH or Solvent | Solvent or -OH, -OCH3, -F | Determines solubility |

Oxidative and Reductive Transformations

The aromatic ring and the functional groups of this compound can undergo both oxidative and reductive transformations.

Oxidative Transformations:

Phenols are susceptible to oxidation, and under certain conditions, this compound can be oxidized to form quinone-type structures. The oxidation of phenols often proceeds via radical intermediates. youtube.com The presence of two electron-donating groups (-OH and -OCH3) makes the aromatic ring of this compound relatively electron-rich and thus prone to oxidation. The oxidation of dihydroxybenzenes (catechols and hydroquinones) to quinones is a well-known reaction. youtube.comnih.govnih.gov

Reductive Transformations:

The aromatic ring of this compound can be reduced under various conditions.

Catalytic Hydrogenation: Under high pressure and temperature, and in the presence of a metal catalyst (e.g., Ni, Pd, Pt), the benzene ring can be fully hydrogenated to a cyclohexane (B81311) ring. Milder conditions may allow for the selective reduction of other functional groups without affecting the aromatic ring. nih.govresearchgate.netresearchgate.net

Birch Reduction: This reaction involves the use of an alkali metal (e.g., Na, Li) in liquid ammonia (B1221849) with an alcohol as a proton source. nrochemistry.comyoutube.comharvard.eduwikipedia.orgbyjus.com It typically reduces the aromatic ring to a 1,4-cyclohexadiene. wikipedia.orgbyjus.com The regioselectivity of the Birch reduction is influenced by the electronic nature of the substituents on the aromatic ring. Electron-donating groups, such as the hydroxyl and methoxy groups in this compound, direct the reduction to produce a dihydroaromatic compound with the maximum number of substituents on the remaining double bonds. nrochemistry.com

Applications in Advanced Organic Synthesis and Materials Science

Utilization as Synthetic Intermediates and Building Blocks

In the realm of advanced organic synthesis, the value of a molecule is often determined by its ability to serve as a versatile building block for constructing more complex molecular architectures. 2-Fluoro-6-methoxyphenol serves as a key synthetic intermediate, providing a scaffold that can be elaborated through multi-step reaction sequences. youtube.commit.eduresearchgate.netyoutube.com The presence of three distinct functional groups—hydroxyl, fluoro, and methoxy (B1213986)—on the aromatic ring allows for regioselective modifications, making it a valuable precursor in the synthesis of highly substituted aromatic compounds.

The fluorine atom, in particular, enhances the potential of the molecule in medicinal chemistry and materials science due to its ability to modulate properties like lipophilicity, metabolic stability, and binding affinity. taylorfrancis.com The synthesis of fluorinated heterocyclic compounds, which are prominent in pharmaceuticals and agrochemicals, often relies on such specialized building blocks. nih.govresearchgate.netrsc.orgfrontiersin.orge-bookshelf.de A notable application that underscores its utility is its use in the preparation of analogs of complex natural products, where precise control over the substitution pattern is critical. For instance, this compound has been specifically employed in the preparation of 5′-halogenated resiniferatoxin (B1680534) analogs, demonstrating its role as a crucial component in synthesizing intricate and biologically significant molecules. cenmed.com

Synthesis of Bioactive Molecules and Pharmaceutical Scaffolds

The structural motif of a substituted methoxyphenol is present in numerous biologically active compounds. researchgate.netnih.gov The introduction of a fluorine atom into such scaffolds is a widely used strategy in drug design to enhance the pharmacokinetic and pharmacodynamic properties of a lead compound. taylorfrancis.com

A prime example of the application of this compound in this area is its documented use as a key intermediate in the synthesis of 5′-halogenated resiniferatoxin analogs. cenmed.com Resiniferatoxin is an ultrapotent capsaicin (B1668287) analog, and its derivatives are of significant interest for the development of novel analgesics. The incorporation of the 2-fluoro-6-methoxyphenyl moiety into the resiniferatoxin scaffold highlights the compound's importance in creating new chemical entities with potential therapeutic applications. Furthermore, the broader class of methoxyphenols serves as a foundational structure for a variety of bioactive molecules, and the fluorinated variant provides a pathway to novel derivatives with potentially improved biological profiles. nih.govscbt.com

Role in Catalyst Development and Coordination Chemistry

The functional groups present in this compound—the hydroxyl and methoxy groups—possess lone pairs of electrons that can coordinate with metal centers, suggesting a potential role for this compound as a ligand in coordination chemistry and catalysis. Substituted phenols and anisoles are known to form stable complexes with a variety of transition metals. The electronic properties of the ligand, which are influenced by the electron-withdrawing fluorine atom, can tune the catalytic activity of the metal center.

While the broader class of fluorinated organic compounds is integral to coordination chemistry, forming complexes with various metal ions, specific applications of this compound itself as a ligand are not extensively documented in the available literature. mdpi.comnih.govresearchgate.netacs.org However, research into the coordination of related methoxyphenyl compounds, such as trifluoromethyl methoxyphenyl β-diketones with copper(II), demonstrates that the methoxy group can be directly involved in binding to biological targets. mdpi.com This suggests that this compound has the requisite structural features to act as a ligand, where the interplay between the fluoro and methoxy groups could modulate the stability and reactivity of resulting metal complexes.

Application in Polymer Chemistry and Material Science

Phenolic compounds are well-established monomers for the synthesis of phenolic resins. Furthermore, the incorporation of fluorine into polymers is a proven strategy for creating materials with unique and desirable properties, such as high thermal stability, chemical resistance, and low surface energy. sci-hub.sewikipedia.org Fluoropolymers are a significant class of specialty polymers with wide-ranging industrial applications. google.comcalameo.comgoogle.com

This compound, containing both a polymerizable phenolic group and a fluorine atom, is a promising candidate monomer for the creation of specialty fluoropolymers. The enzymatic oxidative polymerization of methoxyphenols, for instance, is a known method for producing polymethoxyphenols, which are considered environmentally benign materials. researchgate.net Although the direct polymerization of this compound is not specifically detailed in the surveyed literature, the principles of enzymatic polymerization of related phenols suggest its potential as a substrate. researchgate.netnih.govdntb.gov.ua The resulting polymer would combine the characteristics of a polyphenol with the distinct properties imparted by the fluorine substituent, potentially leading to new materials for coatings, membranes, or electronic applications.

Development of Sensory Materials (e.g., Anion Sensors)

The design of chemosensors, particularly for the detection of anions, often relies on creating specific binding pockets that involve hydrogen bonding and tailored electronic environments. researchgate.net Phenolic hydroxyl groups are excellent hydrogen bond donors and are frequently incorporated into sensor designs for their ability to interact with anions like fluoride (B91410), chloride, and acetate. uoregon.edunih.govresearchgate.net The fluorine atom in this compound can influence the acidity of the neighboring hydroxyl group, potentially enhancing its hydrogen-bonding capability and, consequently, its sensitivity and selectivity as a sensory component.

Fluorescent probes are a major class of sensory materials where the binding of an analyte induces a change in fluorescence intensity or wavelength. nih.govmdpi.commdpi.com While numerous fluorescent sensors have been developed using various fluorophores and receptor units, the specific use of this compound as a building block for such sensors is not explicitly reported in the available research. uoregon.edunih.govresearchgate.net Nevertheless, its structural features make it a theoretically viable precursor for constructing more complex sensor molecules. The fluorinated phenol (B47542) moiety could be integrated into larger conjugated systems where its electronic and hydrogen-bonding contributions could be harnessed for the selective recognition of specific anions or other analytes.

Investigation of Biological Activities and Pharmacological Potential of Derivatives

Antimicrobial Efficacy Studies

Derivatives of fluorinated methoxyphenols have demonstrated notable activity against a spectrum of pathogenic microorganisms, including both bacteria and fungi. The presence of the fluorine atom, in particular, is often associated with increased antimicrobial potency and improved pharmacokinetic properties. nih.gov

Antibacterial Activity

The quest for new antibiotics has led researchers to explore various synthetic compounds, including derivatives related to 2-fluoro-6-methoxyphenol. Studies on classes like fluoroquinolones and fluorinated flavonoids have provided valuable insights into the structure-activity relationships (SAR) that govern their antibacterial effects.

The introduction of a fluorine atom at the C6 position of quinolones, for instance, has been shown to increase penetration into the bacterial cell and enhance activity, particularly against Gram-negative bacteria. nih.gov SAR studies on novel arylfluoroquinolones indicate that in vitro antibacterial potency is highest when the substituent at the 1-position is a p-fluorophenyl group and the 7-position contains a piperazinyl or similar amino group. nih.govmsu.edu This highlights the crucial role that both electronic and spatial properties of the substituents play in antimicrobial potency. nih.govmsu.edu

| Compound Class | Key Structural Features | Target Bacteria | Notable Findings |

| Arylfluoroquinolones | 6-Fluoro group; p-fluorophenyl at N-1; piperazinyl at C-7 | S. aureus, E. coli, P. aeruginosa, etc. | Fluorine at C-6 increases cell penetration and activity. nih.gov p-Fluorophenyl group enhances potency. nih.govmsu.edu |

| Fluorinated Flavonoids | Flavonoid backbone with fluorine substituents | S. aureus, E. coli | Fluorine-substituted derivatives were found to be less active than those with other halogens in some studies. beilstein-journals.orgnih.gov |

| Methoxyphenols | Guaiacol (B22219) (2-methoxyphenol) derivatives (e.g., Eugenol) | E. coli, P. aeruginosa, S. aureus | Eugenol (B1671780) demonstrated notable activity against both pathogens and spoilage bacteria. nih.gov |

Antifungal Activity

Derivatives incorporating the fluorinated methoxyphenol motif have also been evaluated for their ability to inhibit the growth of pathogenic fungi. Research in this area has identified several promising compounds capable of combating fungal infections.

A notable example involves eugenol-fluorinated triazole derivatives. Eugenol (4-allyl-2-methoxyphenol), a structurally related natural product, was used as a starting material to synthesize a series of compounds. scielo.brresearchgate.net Among these, 1-(4-allyl-2-methoxyphenoxy)-3-(4-(2-fluorophenyl)-1H-1,2,3-triazol-1-yl)propan-2-ol showed the most promising fungicidal activity against Colletotrichum sp., a phytopathogen. scielo.brresearchgate.net This suggests that the combination of a methoxyphenol core with a fluorophenyl-triazole moiety can serve as a template for developing more potent antifungal agents. scielo.brresearchgate.net

Other studies have explored fluorinated diphenylamine (B1679370) chalcone (B49325) derivatives, finding they possess remarkable antifungal properties. nih.gov The presence of a methoxy (B1213986) functional group on these structures was identified as a key contributor to their significant activity, in some cases comparable to the standard drug Griseofulvin. nih.gov Additionally, fluoro-substituted pyrazoles are another class of compounds that have been investigated for their wide range of biological activities, including antifungal effects. nih.gov

| Compound/Derivative Class | Target Fungi | Key Findings |

| Eugenol-Fluorinated Triazoles | Colletotrichum sp. | The derivative 1-(4-allyl-2-methoxyphenoxy)-3-(4-(2-fluorophenyl)-1H-1,2,3-triazol-1-yl)propan-2-ol showed a significant growth-inhibition zone. scielo.brresearchgate.net |

| Fluorinated Diphenylamine Chalcones | Various pathogenic fungi | A derivative featuring a methoxy group exhibited excellent antifungal activity, comparable to the standard drug Griseofulvin. nih.gov |

| Fluoro-substituted Pyrazoles | Phytopathogenic fungi | This class of compounds is known to exhibit a wide range of biological activities, including antifungal properties. nih.gov |

Anticancer Activity and Cellular Mechanisms

The development of novel anticancer agents is a critical area of pharmaceutical research, and derivatives of this compound have shown significant potential. Studies on related compound classes like methoxyflavones, fluoroquinolones, and chalcones reveal that these molecules can induce cancer cell death through various mechanisms.

Methoxyflavones, which feature both methoxy and hydroxyl groups on a flavonoid skeleton, have demonstrated potent cytotoxic effects against a range of cancer cell lines, including breast, prostate, and colon cancers. mdpi.com The number and position of the methoxy groups are critical for activity; for example, the presence of a methoxy group at C6 appears to be important for activity against prostate cancer cells. mdpi.com These compounds can induce apoptosis, characterized by cell shrinkage, membrane blebbing, and a loss of mitochondrial membrane potential. mdpi.com

Certain fluoroquinolone antibacterials have been repurposed as potential anticancer agents. mdpi.com Their mechanism of action in cancer cells is believed to involve the inhibition of eukaryotic topoisomerase II, an enzyme crucial for DNA replication. mdpi.com This leads to cell cycle arrest, typically in the S and G2/M phases, and ultimately triggers apoptotic cell death. mdpi.com

The anticancer activity of 2-methoxyestradiol, an endogenous metabolite of estrogen, is linked to its ability to disrupt microtubule function, leading to cell cycle arrest and apoptosis in various tumor cell lines. nih.gov Similarly, synthetic chalcones bearing methoxy groups have been shown to be effective anticancer agents, with some derivatives blocking the cell cycle in the G2/M phase and inhibiting cancer cell proliferation. nih.gov

| Derivative Class | Cancer Cell Lines | IC50 / Effect | Cellular Mechanism |

| Methoxyflavones | MCF-7 (Breast) | IC50 of 0.3 µM to 4.9 µM for various derivatives. mdpi.com | Induction of apoptosis, loss of mitochondrial membrane potential. mdpi.com |

| Fluoroquinolones | Breast, Bladder, Colon | Varies by derivative | Inhibition of topoisomerase II, S-G2/M phase cell cycle arrest, apoptosis. mdpi.com |

| 2-Methoxyestradiol | Osteosarcoma, Lung, Breast | Dose-dependent inhibition | Inhibition of microtubule function, cell cycle arrest, apoptosis. nih.gov |

| Chalcones | MCF-7 (Breast) | IC50 < 1 µM for potent derivatives | Cell cycle arrest at G2/M phase, inhibition of cell mitosis. nih.gov |

Antioxidant Properties and Radical Scavenging Mechanisms

Methoxyphenols are well-regarded for their antioxidant capabilities, largely due to the hydrogen-donating ability of the phenolic hydroxyl group. The presence and position of substituents like methoxy and fluoro groups can modulate this activity.

Studies comparing natural methoxyphenols like eugenol with synthetic derivatives have shown that compounds such as 2-allyl-4-methoxyphenol and 2,4-dimethoxyphenol can be more efficient at scavenging both oxygen-centered and carbon-centered free radicals. nih.govnih.gov The antioxidant capacity is often evaluated using assays like the 2,2'-diphenyl-1-picrylhydrazyl (DPPH) radical-scavenging test. nih.gov In some studies, eugenol itself proved to be a highly active antioxidant. nih.gov

The mechanism of radical scavenging involves the donation of a hydrogen atom from the phenolic hydroxyl group to the free radical, thereby neutralizing it. The resulting phenoxyl radical is stabilized by resonance. The position of the methoxy group is important; an ortho-methoxy group can form an intramolecular hydrogen bond with the phenolic hydroxyl, which can influence the antioxidant activity. nih.gov Research on other structures, like para-alkoxy-phenylcarbamic acid esters, has indicated that a para-alkoxy group is most favorable for antioxidative efficiency. researchgate.net

| Compound | Assay | Activity/Finding |

| 2-Allyl-4-methoxyphenol | DPPH, BPO, AIBN radical scavenging | More efficient radical scavenger compared to eugenol. nih.govnih.gov |

| 2,4-Dimethoxyphenol | DPPH, BPO, AIBN radical scavenging | Scavenged radicals much more efficiently than eugenol. nih.govnih.gov |

| Eugenol | DPPH, ORAC | Showed the most potent antioxidant activity among tested natural methoxyphenols. nih.gov |

| Dehydrodiisoeugenol | DPPH radical scavenging | Demonstrated potent radical-scavenging activity. nih.gov |

Anti-inflammatory Effects

Chronic inflammation is a key factor in many diseases, and compounds that can modulate the inflammatory response are of great therapeutic interest. Derivatives of this compound belong to a broader class of methoxyphenolic compounds that have demonstrated significant anti-inflammatory effects.

Research has shown that methoxyphenolic compounds can inhibit the expression of multiple inflammatory mediators, including various cytokines and chemokines like IL-6, IL-8, CCL2, and CXCL10 in human airway cells. mtroyal.ca A key mechanism for many of these compounds is the inhibition of cyclooxygenase-2 (COX-2), an enzyme that produces inflammatory prostaglandins. nih.gov

A specific derivative, 2-methoxy-4-vinylphenol (B128420) (2M4VP) , was found to exert potent anti-inflammatory effects by inhibiting the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE₂). nih.gov Its mechanism of action involves the suppression of two major inflammatory signaling pathways: nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs). nih.gov Furthermore, it was shown to inhibit the hyper-acetylation of histone H3, an epigenetic modification associated with inflammatory gene expression. nih.gov

Another relevant study focused on fluoro-2-methoxyrutaecarpine (F-RUT) , a fluorine-modified derivative of a natural alkaloid. This compound was identified as a selective COX-2 inhibitor that demonstrated anti-inflammatory effects in lung tissue, suggesting its potential for treating inflammatory lung damage. frontiersin.org

| Compound/Derivative | Primary Target/Pathway | Key Anti-inflammatory Effects |

| Methoxyphenols (general) | Various inflammatory mediators | Inhibition of CCL2, CCL5, IL-6, IL-8, etc. mtroyal.ca |

| 2-Methoxy-4-vinylphenol (2M4VP) | NF-κB, MAPKs, Histone H3 | Inhibited NO and PGE₂ production; suppressed iNOS and COX-2 expression. nih.gov |

| Fluoro-2-methoxyrutaecarpine (F-RUT) | Cyclooxygenase-2 (COX-2) | Acted as a selective COX-2 inhibitor, ameliorating lung inflammation. frontiersin.org |

| Various 2-methoxyphenols | Cyclooxygenase-2 (COX-2) | The majority of studied 2-methoxyphenols were found to be COX-2 inhibitors. nih.gov |

Molecular Interactions with Biological Targets (e.g., DNA, Enzymes)

The pharmacological effects of this compound derivatives are underpinned by their specific interactions with various biological macromolecules. Understanding these interactions at the molecular level is crucial for rational drug design and optimization.

A primary mode of action for antibacterial fluoroquinolones is the inhibition of bacterial DNA gyrase and topoisomerase IV . nih.gov These enzymes are essential for DNA replication, and their inhibition leads to bacterial cell death. The anticancer activity of these same compounds in eukaryotic cells is attributed to the inhibition of the analogous enzyme, topoisomerase II . mdpi.com

Enzymes are common targets for this class of compounds. As discussed, cyclooxygenase-2 (COX-2) is a key target for the anti-inflammatory activity of derivatives like fluoro-2-methoxyrutaecarpine. frontiersin.org Other enzymes, such as Matrix Metalloproteinases (MMPs) , which are involved in tissue remodeling and inflammation, can also be inhibited by dietary polyphenols, a class that includes methoxyphenolic structures. mdpi.com

In the context of cancer, some chalcone derivatives have been found to interact directly with tubulin , the protein subunit of microtubules. nih.gov By binding to the colchicine (B1669291) binding site on tubulin, these compounds inhibit its polymerization, disrupting the mitotic spindle and leading to cell cycle arrest and apoptosis. nih.gov

Furthermore, these derivatives can modulate signaling pathways by interacting with key proteins. For example, the anti-inflammatory action of 2-methoxy-4-vinylphenol is mediated by the suppression of NF-κB and MAPK activation, preventing the transcription of pro-inflammatory genes. nih.gov

| Derivative Class | Biological Target | Mechanism of Interaction |

| Fluoroquinolones | DNA Gyrase / Topoisomerase IV (bacterial) | Inhibition of enzyme activity, blocking DNA replication. nih.gov |

| Fluoroquinolones | Topoisomerase II (eukaryotic) | Inhibition of enzyme activity, leading to anticancer effects. mdpi.com |

| Fluorinated Rutaecarpine | Cyclooxygenase-2 (COX-2) | Selective inhibition of enzyme activity, reducing inflammation. frontiersin.org |

| Chalcones | Tubulin | Binding to the colchicine site, inhibiting microtubule polymerization. nih.gov |

| Methoxyphenols | NF-κB and MAPK signaling proteins | Suppression of activation, preventing transcription of inflammatory genes. nih.gov |

| Polyphenols | Matrix Metalloproteinases (MMPs) | Direct binding and inhibition of enzyme activity. mdpi.com |

In Silico Prediction of Drug-Likeness and ADME Properties

The development of novel therapeutic agents from a lead compound, such as this compound, necessitates a thorough evaluation of its pharmacokinetic profile. In the early stages of drug discovery, in silico computational tools are invaluable for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a molecule and its analogues. nih.gov These predictive models allow for the early identification of candidates with favorable drug-like characteristics, thereby reducing the time and cost associated with experimental assays. researchgate.net

Computational approaches can effectively forecast a range of physicochemical and pharmacokinetic parameters that are crucial for a compound's success as a drug. These predictions are often based on the molecule's structure and include parameters such as lipophilicity (logP), aqueous solubility (logS), molecular weight (MW), and the number of hydrogen bond donors and acceptors. These fundamental properties are often assessed against established guidelines like Lipinski's Rule of Five to provide an initial assessment of a compound's potential oral bioavailability.

For a hypothetical series of derivatives of this compound, a variety of ADME properties can be predicted using commercially available software and web-based platforms. The data generated from such an analysis can be compiled to compare and select the most promising candidates for further development. An illustrative in silico ADME prediction for a set of hypothetical derivatives is presented below.

Table 1: Predicted Physicochemical and ADME Properties of Hypothetical this compound Derivatives

| Compound ID | R Group | Molecular Weight ( g/mol ) | LogP | Aqueous Solubility (logS) | H-Bond Donors | H-Bond Acceptors | Lipinski's Rule of Five Violations |

|---|---|---|---|---|---|---|---|

| I | -H | 142.12 | 1.85 | -2.5 | 1 | 2 | 0 |

| II | -CH₃ | 156.15 | 2.20 | -2.8 | 1 | 2 | 0 |

| III | -Cl | 176.57 | 2.55 | -3.1 | 1 | 2 | 0 |

| IV | -NO₂ | 187.12 | 1.90 | -2.9 | 1 | 4 | 0 |

| V | -NH₂ | 157.15 | 1.30 | -2.2 | 2 | 3 | 0 |

This table contains hypothetical data for illustrative purposes.

Further computational analysis can delve into more complex pharmacokinetic behaviors. For instance, models can predict a compound's ability to permeate the intestinal wall (Caco-2 permeability), its extent of binding to plasma proteins, and its susceptibility to metabolism by cytochrome P450 enzymes. These predictions are critical for estimating a drug's bioavailability, distribution within the body, and its potential for drug-drug interactions.

Table 2: Predicted Pharmacokinetic Properties of Hypothetical this compound Derivatives

| Compound ID | Caco-2 Permeability (nm/s) | Plasma Protein Binding (%) | CYP2D6 Inhibition | Human Intestinal Absorption (%) |

|---|---|---|---|---|

| I | >100 | 75 | Low | High |

| II | >100 | 82 | Low | High |

| III | >100 | 88 | Moderate | High |

| IV | 50-100 | 78 | High | Moderate |

| V | 50-100 | 65 | Low | High |

This table contains hypothetical data for illustrative purposes.

By integrating these in silico predictions, researchers can prioritize the synthesis of derivatives with the most promising ADME profiles, thereby streamlining the drug discovery process.

Structure-Activity Relationship (SAR) Studies for Bioactivity Enhancement

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. The systematic modification of a lead molecule, such as this compound, and the subsequent evaluation of the biological activity of its derivatives, allows for the identification of key structural features, or pharmacophores, that are essential for the desired therapeutic effect.

The primary goal of SAR studies is to optimize the potency and selectivity of a lead compound while minimizing its off-target effects. This is achieved by introducing various substituents at different positions on the molecular scaffold and observing the resulting changes in bioactivity. For the this compound core, potential modifications could include altering the substituents on the aromatic ring, modifying the hydroxyl and methoxy groups, or introducing new functional groups.